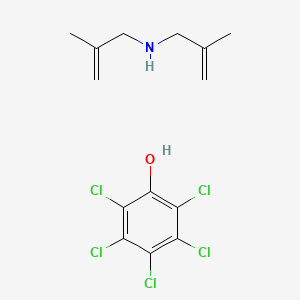
2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine;2,3,4,5,6-pentachlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine;2,3,4,5,6-pentachlorophenol is a complex organic compound with a unique structure that combines an amine and a chlorinated phenol. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine typically involves the reaction of 2-methylprop-2-en-1-amine with 2-methylprop-2-enyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
For the preparation of 2,3,4,5,6-pentachlorophenol, the chlorination of phenol is performed using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination of the phenol ring.
Industrial Production Methods
In industrial settings, the production of 2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations.
The industrial production of 2,3,4,5,6-pentachlorophenol involves the use of large chlorination reactors where phenol is chlorinated in the presence of a catalyst. The process is designed to maximize the yield of the desired product while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.
2,3,4,5,6-pentachlorophenol undergoes reactions such as:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of substituted phenols.
Reduction: The compound can be reduced to form less chlorinated phenols using reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted phenols and amines.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine;2,3,4,5,6-pentachlorophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of pesticides, disinfectants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine;2,3,4,5,6-pentachlorophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The chlorinated phenol moiety is known to disrupt cellular processes by interfering with enzyme function and membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylprop-2-en-1-amine: A simpler amine with similar reactivity but lacking the chlorinated phenol group.
2,3,4,5,6-tetrachlorophenol: A chlorinated phenol with one less chlorine atom, exhibiting similar but less potent biological activity.
2-methylprop-2-enyl chloride: A precursor used in the synthesis of the compound, with similar reactivity but different applications.
Uniqueness
2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine;2,3,4,5,6-pentachlorophenol is unique due to its combination of an amine and a highly chlorinated phenol, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
6338-67-6 |
|---|---|
Molekularformel |
C14H16Cl5NO |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine;2,3,4,5,6-pentachlorophenol |
InChI |
InChI=1S/C8H15N.C6HCl5O/c1-7(2)5-9-6-8(3)4;7-1-2(8)4(10)6(12)5(11)3(1)9/h9H,1,3,5-6H2,2,4H3;12H |
InChI-Schlüssel |
VIVCKDRUZKLWDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CNCC(=C)C.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


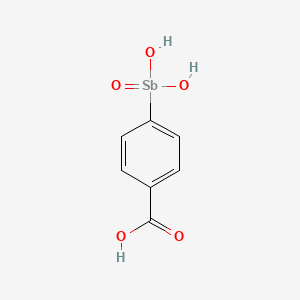
![1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone](/img/structure/B14723497.png)

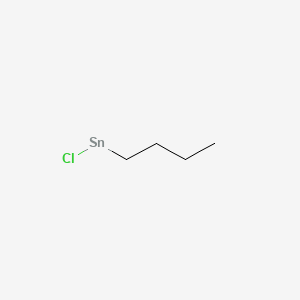
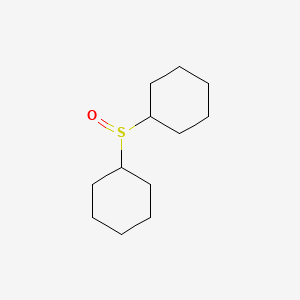


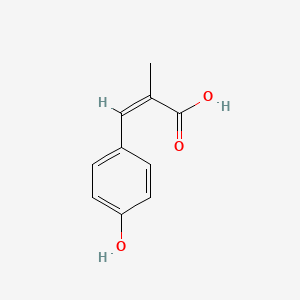

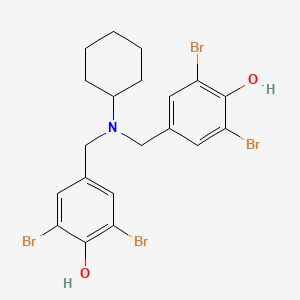

![Tert-butyl 2-[5-[(2-iodophenyl)methylidene]-2,4-dioxo-thiazolidin-3-YL]acetate](/img/structure/B14723574.png)
![2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B14723577.png)

